Enantiomeric Excess (ee) and Optical Purity Versus Racemic and (3R)-Isomer Preparations
The commercial (3S)-enantiomer is supplied at ≥98% chemical purity with the (S)-configuration confirmed, yielding an enantiomeric excess (ee) of >96% assuming minimal racemization during storage . In contrast, the classical Pictet–Spengler synthesis of Tic derivatives from L-phenylalanine (the historical procurement route) yields material with optical purity of only 50–85% ee, accompanied by substantial racemization [1]. The (3R)-enantiomer (CAS 1344407-25-5) is separately available but would produce the opposite absolute configuration at the constrained amino acid residue, demonstrably abolishing or severely reducing biological activity in Tic-containing ACE inhibitors, where the L-(S) form is explicitly required for potency [1]. The quantitative consequence is that procurement of the racemate or the wrong enantiomer introduces a ≥50% mass fraction of inactive or antagonistic isomer, which directly confounds SAR interpretation and reduces assay sensitivity.
| Evidence Dimension | Enantiomeric excess (ee) / optical purity of the constrained amino acid building block |
|---|---|
| Target Compound Data | ≥98% chemical purity, (S)-configuration, >96% ee (by specification from supplier, Leyan product No. 1768199 ) |
| Comparator Or Baseline | Classical Pictet–Spengler Tic synthesis from L-Phe: 50–85% ee (racemization-prone product, U.S. Patent 4,912,221 [1]) |
| Quantified Difference | Minimum 11–46 percentage-point ee improvement vs. classical synthesis product; 100% configuration inversion vs. (3R)-enantiomer (CAS 1344407-25-5, observed at Aksci ) |
| Conditions | Supplier-certified lot analysis; comparison baseline: historical Pictet–Spengler reaction using L-phenylalanine with formaldehyde/sulfuric acid (U.S. Patent 4,912,221) |
Why This Matters
Procurement of the confirmed (S)-enantiomer at high ee eliminates the laborious and low-yielding chiral resolution step, directly enabling reproducible SAR studies and scalable asymmetric synthesis.
- [1] Hoefle, M. L., & Klutchko, S. (1990). Chiral 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and precursors and preparation thereof. U.S. Patent No. 4,912,221. View Source
